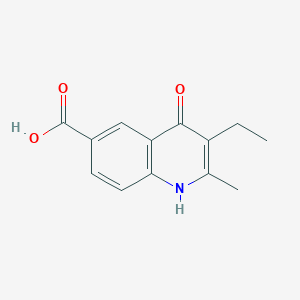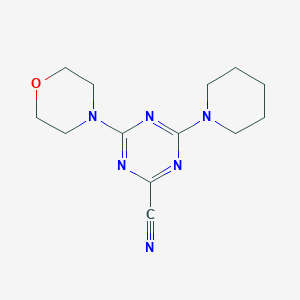![molecular formula C17H20ClN3O5 B5616611 1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5616611.png)
1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that include the formation of oxazolidinone frameworks and pyrrolidinecarboxamide moieties. For instance, Mai et al. (2002) detailed the synthesis of 3-(1H-Pyrrol-1-yl)-2-oxazolidinones as potent inhibitors, highlighting the complex synthetic routes employed to achieve these structures, which are closely related to the compound (Mai et al., 2002).
Molecular Structure Analysis
The molecular structure and conformation of similar compounds have been studied extensively. Banerjee et al. (2002) examined the crystal structure and molecular conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, providing insights into the planarity and spatial arrangement of these molecules, which can be extrapolated to understand the structural characteristics of our compound of interest (Banerjee et al., 2002).
Chemical Reactions and Properties
The reactivity and chemical behavior of oxazolidinone and pyrrolidine derivatives are influenced by their functional groups and structural framework. Studies like those conducted by Patekar et al. (2022) on novel oxazolidinone derivatives reveal how modifications in the chemical structure can impact antimicrobial activity, suggesting that the chemical reactions and properties of our compound could be leveraged for potential bioactive applications (Patekar et al., 2022).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure of compounds similar to 1-(3-Chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide are crucial for their application in drug formulation. Wang et al. (2017) provided X-ray powder diffraction data for a related compound, indicating the importance of crystallography in determining the physical characteristics of these molecules (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and degradation pathways, are essential for understanding the potential use of these compounds in medicinal chemistry. For example, the work by Shi et al. (2008) on the synthesis, insecticidal activity, and DFT study of a specific compound illustrates how chemical properties are analyzed to predict the behavior of these molecules in biological systems (Shi et al., 2008).
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O5/c1-25-14-3-2-12(9-13(14)18)21-10-11(8-15(21)22)16(23)19-4-5-20-6-7-26-17(20)24/h2-3,9,11H,4-8,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWFSBVCCSJGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3CCOC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5616548.png)
![1-phenyl-3,4,5,6-tetrahydro[1,4]diazepino[6,5-b]indol-2(1H)-one](/img/structure/B5616554.png)
![2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5616555.png)

![1-(3-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B5616578.png)




![N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5616603.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5616619.png)
![N-(5-chloro-2-methoxybenzyl)-2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methylacetamide](/img/structure/B5616624.png)

![1-cyclohexyl-N-[2-(3-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5616629.png)